Cas no 6303-58-8 (4-Phenoxybutanoic Acid)

4-Phenoxybutanoic Acid 化学的及び物理的性質
名前と識別子
-
- 4-phenoxybutyric acid
- 4-Phenoxybutanoic acid
- 4-(phenoxy)butanoic acid
- 4-Phenoxy-buttersaeure
- 4-phenoxy-butyric acid
- Butanoic acid,4-phenoxy
- Butyric acid,4-phenoxy
- EINECS 228-603-6
- Butanoic acid, 4-phenoxy-
- Butyric acid, 4-phenoxy-
- gamma-Phenoxybutyric acid
- 4-phenoxy-n-butyric acid
- .gamma.-Phenoxybutyric acid
- YKYVPFIBWVQZCE-UHFFFAOYSA-N
- 4-PhenoxybutyricAcid
- 4-phenoxy-butanoic acid
- 4-Phenoxybutanoic acid #
- 4-phenoxy-1-butanoic acid
- 4-Phenoxybutanoic Acid
-
- MDL: MFCD00042656
- インチ: 1S/C10H12O3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)
- InChIKey: YKYVPFIBWVQZCE-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C([H])=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C(=O)O[H]
- BRN: 1640610
計算された属性
- せいみつぶんしりょう: 180.07900
- どういたいしつりょう: 180.079
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 150
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 1
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- 色と性状: クリーム水晶
- 密度みつど: 1.1430
- ゆうかいてん: 63.0 to 66.0 deg-C
- ふってん: 170°C/7mmHg(lit.)
- フラッシュポイント: 140.5 ºC
- 屈折率: 1.526
- ようかいど: ethanol: 0.1 g/mL, clear
- PSA: 46.53000
- LogP: 1.93020
- ようかいせい: 未確定
4-Phenoxybutanoic Acid セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S22-S24/25
- RTECS番号:ET5956300
-
危険物標識:
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- セキュリティ用語:S22;S24/25
4-Phenoxybutanoic Acid 税関データ
- 税関コード:2918990090
- 税関データ:
中国税関コード:
2918990090概要:
2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-Phenoxybutanoic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P114446-25g |
4-Phenoxybutanoic Acid |
6303-58-8 | 25g |
¥557.90 | 2023-09-01 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P58350-100mg |
4-Phenoxybutanoic acid |
6303-58-8 | 100mg |
¥668.0 | 2021-09-08 | ||
Enamine | EN300-21410-2.5g |
4-phenoxybutanoic acid |
6303-58-8 | 95.0% | 2.5g |
$61.0 | 2025-03-21 | |
OTAVAchemicals | 0109160009-250MG |
4-phenoxybutanoic acid |
6303-58-8 | 95% | 250mg |
$115 | 2023-12-05 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P114446-100mg |
4-Phenoxybutanoic Acid |
6303-58-8 | 100mg |
¥509.90 | 2023-09-01 | ||
Enamine | EN300-21410-10g |
4-phenoxybutanoic acid |
6303-58-8 | 98% | 10g |
$101.0 | 2023-09-16 | |
Aaron | AR003MNT-5g |
4-Phenoxybutanoic acid |
6303-58-8 | 97% | 5g |
$36.00 | 2023-12-13 | |
Aaron | AR003MNT-100g |
4-Phenoxybutanoic acid |
6303-58-8 | 97% | 100g |
$278.00 | 2023-12-13 | |
1PlusChem | 1P003MFH-1g |
4-Phenoxybutanoic acid |
6303-58-8 | 98% | 1g |
$39.00 | 2025-02-20 | |
1PlusChem | 1P003MFH-25g |
4-Phenoxybutanoic acid |
6303-58-8 | >98.0%(GC)(T) | 25g |
$77.00 | 2025-02-20 |
4-Phenoxybutanoic Acid 関連文献
-
1. The cyclisation of 4-phenoxybutyric acidI. M. Lockhart,M. Wright J. Chem. Soc. C 1971 3182
-
2. Index of subjects, 1966
-
3. Index of subjects, 1971
-
4. Fungal detoxication. Part VIII. Metabolism of substituted 4-phenoxybutyric acids by Aspergillus nigerJ. K. Faulkner,D. Woodcock J. Chem. Soc. C 1966 884
-
5. Mycoceranic acid. Part IIG. S. Marks,N. Polgar J. Chem. Soc. 1955 3851
-
Xinfeng Dong,Zhihong Shi,Shuxuan Liang,Hanwen Sun Anal. Methods 2014 6 6939
-
Pedro Lozano,Juana M. Bernal,Susana Nieto,Celia Gomez,Eduardo Garcia-Verdugo,Santiago V. Luis Chem. Commun. 2015 51 17361
-
8. Synthesis of 2,6-diamidopyridine derivatives and their functions as flavin receptors in chloroformNorio Tamura,Keita Mitsui,Tatsuya Nabeshima,Yumihiko Yano J. Chem. Soc. Perkin Trans. 2 1994 2229
-
9. Conformational and steric modifications of the pyran ring of the potassium-channel activator cromakalimDerek R. Buckle,Drake S. Eggleston,Catherine S. V. Houge-Frydrych,Ivan L. Pinto,Simon A. Readshaw,David G. Smith,Richard A. B. Webster J. Chem. Soc. Perkin Trans. 1 1991 2763
-
10. 4-Amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ols, 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols, and related compoundsD. Huckle,I. M. Lockhart,N. E. Webb J. Chem. Soc. C 1971 2252
4-Phenoxybutanoic Acidに関する追加情報
Professional Introduction to 4-Phenoxybutanoic Acid (CAS No. 6303-58-8)
4-Phenoxybutanoic Acid, with the chemical formula C10H13O3, is a significant compound in the field of pharmaceutical chemistry and biochemistry. Its CAS number, 6303-58-8, uniquely identifies it in scientific literature and industrial applications. This compound has garnered attention due to its versatile biological activities and potential therapeutic applications, making it a subject of extensive research in recent years.
The structure of 4-Phenoxybutanoic Acid consists of a butanoic acid chain substituted with a phenoxy group at the fourth carbon position. This structural feature contributes to its unique chemical properties, including solubility in both polar and non-polar solvents, which makes it suitable for various biochemical assays and drug formulations. The presence of the phenoxy group also enhances its interaction with biological targets, such as enzymes and receptors, which is crucial for its pharmacological effects.
In recent years, 4-Phenoxybutanoic Acid has been studied for its potential role in modulating metabolic pathways and inflammatory responses. Research has demonstrated that this compound can influence key signaling pathways involved in lipid metabolism, making it a promising candidate for the development of treatments for metabolic disorders such as obesity and type 2 diabetes. The ability of 4-Phenoxybutanoic Acid to interact with peroxisome proliferator-activated receptors (PPARs) has been particularly noted, as PPARs are critical regulators of glucose and lipid homeostasis.
Moreover, studies have explored the anti-inflammatory properties of 4-Phenoxybutanoic Acid. In preclinical models, it has been shown to reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This effect is attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory processes. These findings suggest that 4-Phenoxybutanoic Acid could be a valuable component in therapeutic strategies aimed at reducing inflammation associated with chronic diseases.
The compound's potential in neurodegenerative disease treatment has also been investigated. Preliminary research indicates that 4-Phenoxybutanoic Acid may protect against neurotoxicity by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Its ability to cross the blood-brain barrier has made it an attractive candidate for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease, where neuroinflammation and oxidative damage play significant roles.
In addition to its biological activities, 4-Phenoxybutanoic Acid has been studied for its role in cancer research. Some studies suggest that it can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Furthermore, its ability to inhibit the growth of cancer cells by blocking signaling pathways such as the mammalian target of rapamycin (mTOR) has been observed. These findings position 4-Phenoxybutanoic Acid as a potential chemopreventive or chemotherapeutic agent in oncology.
The synthesis of 4-Phenoxybutanoic Acid is another area of active research. Chemists have developed several synthetic routes to produce this compound efficiently and cost-effectively. One common method involves the reaction of phenol with butyric acid derivatives under acidic or basic conditions, followed by functional group transformations to introduce the phenoxy group. Advances in green chemistry have also led to the development of more environmentally friendly synthetic pathways, reducing waste and improving yields.
The pharmaceutical industry has taken note of these findings and is exploring ways to incorporate 4-Phenoxybutanoic Acid into novel drug candidates. Its multifaceted biological activities make it a versatile scaffold for drug design, allowing researchers to develop compounds with enhanced efficacy and reduced side effects. Collaborative efforts between academic researchers and pharmaceutical companies are likely to accelerate the development of new therapies based on 4-Phenoxybutanoic Acid.
Quality control and analytical methods are essential for ensuring the purity and consistency of 4-Phenoxybutanoic Acid used in research and industrial applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to verify the identity and purity of the compound. These analytical methods provide confidence that the material meets the stringent requirements for use in sensitive biological assays and drug formulations.
The future prospects for 4-Phenoxybutanoic Acid are promising, with ongoing research expected to uncover new applications and mechanisms of action. As our understanding of biological systems continues to evolve, so too will our ability to harness the therapeutic potential of this compound. Whether through targeted drug design or innovative therapeutic strategies, 4-Phenoxybutanoic Acid is poised to play a significant role in advancing healthcare solutions.
6303-58-8 (4-Phenoxybutanoic Acid) 関連製品
- 7170-44-7(11-Phenoxyundecanoic Acid)
- 7170-40-3(5-Phenoxypentanoic acid)
- 92156-72-4(Methyl 6-phenoxyhexanoate)
- 621-14-7(Butanedioic acid,1,4-diphenyl ester)
- 4346-18-3(Phenyl butyrate)
- 55579-99-2(4-(4-Methoxyphenoxy)butyric Acid)
- 3894-25-5(6-Bromo-2-phenylquinoline)
- 2228499-28-1((5-bromo-2,3-dimethoxyphenyl)methylhydrazine)
- 1637749-70-2(6-Benzyloxy-2-fluoropyridine-3-boronic acid)
- 1807118-60-0(2,3-Bis(trifluoromethyl)-5-iodobenzylamine)




